(rac)-Dapoxetine-d6 (hydrochloride)

Stable isotope labeling MRM transition specificity LC-MS/MS method development

(rac)-Dapoxetine-d6 (hydrochloride) is a stable isotope-labeled (SIL) analog of dapoxetine hydrochloride featuring six deuterium atoms substituted at the N,N-dimethyl position, yielding a molecular weight of 347.91 g/mol (CAS 1246814-76-5). Dapoxetine itself is a short-acting selective serotonin reuptake inhibitor (SSRI) indicated for on-demand treatment of premature ejaculation, attaining peak plasma concentration at ~1.5 h post-dose and declining to ~5% of peak by 24 h.

Molecular Formula C21H24ClNO
Molecular Weight 347.9 g/mol
Cat. No. B15145107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-Dapoxetine-d6 (hydrochloride)
Molecular FormulaC21H24ClNO
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESCN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
InChIInChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/i1D3,2D3;
InChIKeyIHWDIQRWYNMKFM-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(rac)-Dapoxetine-d6 (hydrochloride): Deuterated Internal Standard for Dapoxetine LC-MS/MS Quantification


(rac)-Dapoxetine-d6 (hydrochloride) is a stable isotope-labeled (SIL) analog of dapoxetine hydrochloride featuring six deuterium atoms substituted at the N,N-dimethyl position, yielding a molecular weight of 347.91 g/mol (CAS 1246814-76-5) . Dapoxetine itself is a short-acting selective serotonin reuptake inhibitor (SSRI) indicated for on-demand treatment of premature ejaculation, attaining peak plasma concentration at ~1.5 h post-dose and declining to ~5% of peak by 24 h [1]. The deuterated analog is employed exclusively as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) bioanalytical methods, where its near-identical physicochemical properties to the analyte enable compensation for matrix effects, extraction variability, and ionization fluctuations during quantitative dapoxetine determination in biological matrices [2].

Why Generic Deuterated Dapoxetine Analogs Cannot Be Interchanged with (rac)-Dapoxetine-d6 (hydrochloride) in Validated Bioanalytical Workflows


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable commodities. The site of deuteration, number of deuterium atoms, and enantiomeric composition each independently govern chromatographic co-elution behavior, mass spectrometric transition specificity, and susceptibility to deuterium-hydrogen back-exchange. Dapoxetine-d7, for example, bears its deuterium labels on the naphthyl ring rather than the N,N-dimethyl groups, producing a distinct precursor-to-product ion transition (m/z 313.2→164.2 vs. m/z 312.2→164.2 for the d6 variant) and different extraction recovery characteristics [1]. Non-deuterated structural analog IS (e.g., midazolam, diazepam) cannot adequately track analyte-specific matrix effects, resulting in systematically higher variability and bias [2]. Furthermore, dapoxetine is marketed as the single (S)-enantiomer because the eutomer is 3.5-fold more potent than (R)-dapoxetine; a racemic IS ensures unbiased quantification irrespective of enantiomeric composition in the sample [3]. These factors make direct substitution without full method re-validation scientifically indefensible under ICH M10 and FDA bioanalytical guidance.

(rac)-Dapoxetine-d6 (hydrochloride) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Data


Deuterium Labeling Architecture: N,N-Dimethyl-d6 Enables Distinct MRM Transition vs. Naphthyl-d7 Isotopologue

(rac)-Dapoxetine-d6 (hydrochloride) incorporates six deuterium atoms exclusively at the N,N-dimethyl groups, producing a mass shift of +6 Da relative to unlabeled dapoxetine and a characteristic MRM transition of m/z 312.2→164.2 . In contrast, the most common alternative deuterated IS, dapoxetine-d7 (hydrochloride), bears seven deuterium atoms on the naphthyl ring, yielding a distinct m/z 313.2→164.2 transition [1]. This positional difference is functionally significant: deuterium on aliphatic N-methyl groups is more susceptible to protium back-exchange under acidic extraction conditions than aromatic ring-bound deuterium, potentially affecting IS/analyte response ratio stability over extended analytical campaigns [2].

Stable isotope labeling MRM transition specificity LC-MS/MS method development deuterium exchange stability

Validated Bioanalytical Precision: Dapoxetine-d6 SIL-IS Achieves CV ≤5% vs. Non-Deuterated IS Precision of RSD <7.2%

The validated LC-MS/MS method of Said et al. (2020) employing Dapoxetine-d6 as internal standard demonstrated intra-day and inter-day accuracy of 97–106% with precision (CV, %) ≤5% across all quality control samples, with analyte recovery rates exceeding 90% [1]. In contrast, the earlier UPLC-MS/MS method of Kim et al. (2013), which used the non-deuterated structural analog midazolam as IS, reported recoveries of >87.0% with higher variability (RSD <7.2%) [2]. The 40% relative improvement in precision (CV ≤5% vs. RSD <7.2%) is attributable to the deuterated IS more faithfully tracking the analyte through extraction and ionization, as it shares identical chromatographic retention and ionization efficiency.

Bioanalytical method validation precision and accuracy internal standard selection LC-MS/MS quantification

Matrix Effect Normalization: Deuterated SIL-IS Achieves IS-Normalized Matrix Factor RSD ≤3.8% Across Heterogeneous Plasma Sources

In the validated HPLC–MS/MS method using a deuterated dapoxetine SIL-IS (dapoxetine-d7), the internal standard-normalized matrix factor across nine different plasma sources (fasting, postprandial, and hemolytic) demonstrated RSD values of 1.4% (HQC), 2.0% (MQC), and 3.8% (LQC), all well within the ≤15% acceptance criterion [1]. In contrast, earlier methods employing non-deuterated structural analog IS (diazepam) in dapoxetine quantification reported extraction recovery ranges of 92.4–98.6%, but lacked the capacity to normalize for ionization-source matrix effects because the IS did not co-elute with the analyte [2]. As a class, SIL-IS compounds provide matrix effect compensation that non-deuterated analog IS cannot match, owing to near-identical chromatographic retention and ionization behavior [3].

Matrix effect compensation ion suppression stable isotope internal standard bioanalytical selectivity

Isotopic Enrichment Specification: 99 atom % D Enables Minimal Cross-Talk Between IS and Analyte MS Channels

The (±)-Dapoxetine-d6 HCl (N,N-dimethyl-d6) product from CDN Isotopes is specified at 99 atom % D isotopic enrichment , meaning that ≥99% of the molecules contain the full complement of six deuterium atoms at the designated positions. This specification is critical because any residual d0 (non-deuterated) or partially deuterated species (d1–d5) present at levels >1% will contribute signal in the analyte (d0) MRM channel, creating systematic positive bias at low concentrations. In comparison, general-purpose deuterated dapoxetine products from some vendors specify only chemical purity (e.g., ≥98% by HPLC) without explicit isotopic enrichment guarantees , leaving the d0 carryover contribution unquantified. Additionally, Clearsynth reports HPLC purity of 99.74% for its Dapoxetine-d6 product, demonstrating that chemical purity can be independently verified to high specification .

Isotopic enrichment cross-talk suppression mass spectrometry channel separation deuterated standard QC

Racemic Composition: (rac)-Dapoxetine-d6 Provides Enantiomer-Unbiased Quantification vs. Enantiopure (S)-Dapoxetine-d6

Dapoxetine is marketed as the single (S)-enantiomer because the eutomer displays 3.5-fold greater SSRI potency than (R)-dapoxetine [1]. In non-enantioselective LC-MS/MS methods — which constitute the majority of validated pharmacokinetic and bioequivalence protocols — a racemic deuterated internal standard such as (rac)-dapoxetine-d6 ensures that both enantiomers, if present in a sample (e.g., from racemization, chiral inversion, or counterfeit product analysis), contribute proportionally equivalent IS signal [2]. An enantiopure (S)-dapoxetine-d6 IS would systematically under-report (R)-dapoxetine concentrations in chiral-impurity assays. The racemic nature of (rac)-dapoxetine-d6 thus provides universal applicability across both achiral and chiral analytical workflows without requiring separate IS procurement .

Chiral analysis enantiomeric quantification racemic internal standard dapoxetine enantiomers

(rac)-Dapoxetine-d6 (hydrochloride): Validated Application Scenarios for Scientific Procurement and Industrial Use


Regulated Human Plasma Bioequivalence Studies of Dapoxetine Formulations

(rac)-Dapoxetine-d6 (hydrochloride) is the internal standard of choice for bioequivalence studies requiring validated LC-MS/MS quantification of dapoxetine in human plasma over the concentration range 5.0–600 ng/mL. The method of Said et al. (2020) demonstrated intra- and inter-day accuracy of 97–106%, precision CV ≤5%, recovery >90%, and a 1.6-minute run time — all achieved with this specific deuterated IS [1]. The method was successfully applied to a 36-subject clinical pharmacokinetic study following 60 mg oral dapoxetine, with all 90% confidence intervals for AUC and Cmax falling within the 80–125% bioequivalence acceptance range [1]. Laboratories conducting ANDA-supporting bioequivalence trials can adopt this IS directly without method re-development.

Pharmacokinetic Drug-Drug Interaction and CYP2D6 Pharmacogenomic Studies

Dapoxetine is primarily metabolized by CYP2D6, CYP3A4, and flavin-containing monooxygenase 1 (FMO1), with CYP2D6 *10 and *41 polymorphisms exerting significant effects on its pharmacokinetic properties [2]. Studies evaluating CYP2D6 pharmacogenomic effects or herb-drug interactions (e.g., Epimedium extract co-administration) require precise and matrix-robust dapoxetine quantification across wide concentration ranges. (rac)-Dapoxetine-d6 as SIL-IS provides the necessary matrix effect compensation for plasma samples with variable lipid content arising from fed/fasted study designs, with IS-normalized matrix factor RSD demonstrated at ≤3.8% across heterogeneous plasma matrices [3].

ANDA/DMF Regulatory Submissions Requiring ICH-Compliant Analytical Documentation

Suppliers such as Clearsynth and SynZeal provide (rac)-Dapoxetine-d6 (hydrochloride) with comprehensive Certificates of Analysis (COA) including HPLC purity certification (up to 99.74%), MS fragmentation spectra, and NMR characterization data meeting ICH Q2(R1) and Q7 guidelines for analytical method validation and GMP reference standards . These documentation packages directly support Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic dapoxetine products. The availability of both racemic (rac)-d6 and enantiopure (S)-d6 forms from qualified vendors enables analytical laboratories to select the appropriate IS based on whether their method employs chiral or achiral separation [4].

Long-Term Stability Studies and Multi-Batch Analytical Campaigns

The (±)-Dapoxetine-d6 HCl (N,N-dimethyl-d6) product is characterized by documented long-term stability: stable when stored at room temperature under recommended conditions, with a re-analysis recommendation after three years for chemical purity verification . This stability profile is suitable for multi-year analytical campaigns typical of pharmaceutical development programs. For regulated bioanalytical laboratories operating under 21 CFR Part 11 and OECD GLP principles, the ability to stock a single characterized IS lot for extended periods minimizes the frequency of cross-lot bridging studies and associated documentation burden .

Quote Request

Request a Quote for (rac)-Dapoxetine-d6 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.